![molecular formula C6H8F5NO2S B13563190 [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is a chemical compound with the molecular formula C6H8F5NO2S. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutyl ring, along with a methanesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents under controlled conditions.
Attachment of the Methanesulfonamide Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The presence of fluorine atoms makes the compound reactive towards addition reactions with electrophiles.
Common reagents used in these reactions include fluorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanes
Propriétés
Formule moléculaire |
C6H8F5NO2S |
|---|---|
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide |
InChI |
InChI=1S/C6H8F5NO2S/c7-5(8)1-4(2-5,6(9,10)11)3-15(12,13)14/h1-3H2,(H2,12,13,14) |
Clé InChI |
GYVISPUPCLMVKX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CS(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


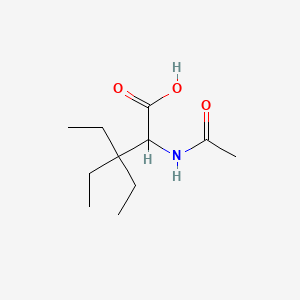
![7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B13563122.png)
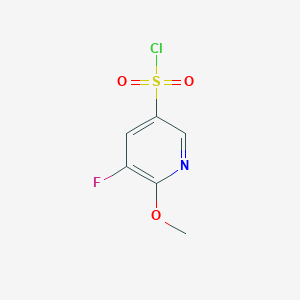
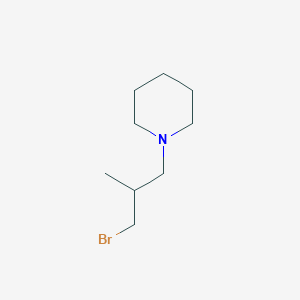
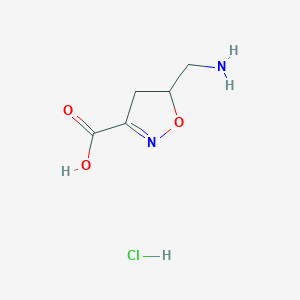

![tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13563149.png)
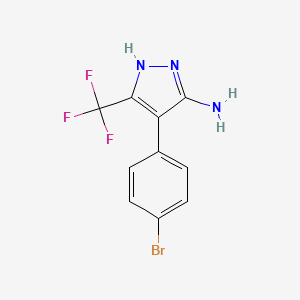
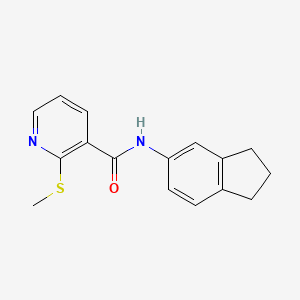
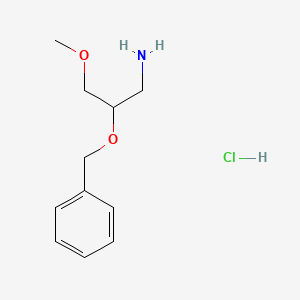

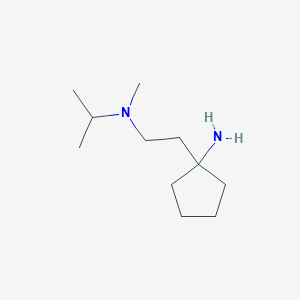
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
